molecular formula C13H12N6OS2 B4120180 N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B4120180
M. Wt: 332.4 g/mol
InChI Key: AYOOANUFLKTDPO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves the condensation of 2-aminobenzenethiol with 4,6-diamino-2-chloropyrimidine under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which is subsequently cyclized to form the benzothiazole ring . Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency and yield of the synthesis . These methods offer advantages such as reduced reaction times and lower energy consumption, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit enzymes involved in critical biological processes, such as DNA synthesis and repair . It can also interfere with cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a benzothiazole ring and a pyrimidine moiety, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c14-9-5-10(15)18-12(17-9)21-6-11(20)19-13-16-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,16,19,20)(H4,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOOANUFLKTDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
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N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
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N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
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N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 6
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N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

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